molecular formula C18H16BrN3O3 B11155697 N-(3-bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

N-(3-bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11155697
M. Wt: 402.2 g/mol
InChI Key: ASQXYSDOWBHFPB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group and a quinazolinone moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with amides or nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Formation of the Butanamide Linker: The final step involves coupling the quinazolinone core with the bromophenyl group through a butanamide linker, which can be achieved using amide bond formation reactions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the quinazolinone moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinazolinone can be reduced to form a hydroxyquinazoline.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinazolinones.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The bromophenyl group may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide.

    Bromophenyl Derivatives: Compounds like 3-bromophenylacetic acid.

Uniqueness

N-(3-bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is unique due to the combination of a bromophenyl group and a quinazolinone moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C18H16BrN3O3/c1-2-15(16(23)20-12-7-5-6-11(19)10-12)22-17(24)13-8-3-4-9-14(13)21-18(22)25/h3-10,15H,2H2,1H3,(H,20,23)(H,21,25)

InChI Key

ASQXYSDOWBHFPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Br)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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